(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar carbonyl, amino, and thioether groups might increase the compound’s solubility in polar solvents. The compound might also exhibit the characteristic infrared absorption peaks of these functional groups .Scientific Research Applications
Food Flavoring and Preservation
Branched aldehydes, derived from amino acids, play a crucial role in the flavor profile of many fermented and non-fermented food products. The research emphasizes understanding the metabolic pathways leading to the formation of these flavor compounds, aiming to control their levels in food for desired flavor profiles (Smit, Engels, & Smit, 2009).
Environmental Science
The sorption behavior of various herbicides, including their interactions with soil and organic matter, highlights the compound's relevance in understanding pollutant dynamics in the environment. This knowledge assists in predicting the mobility and persistence of these compounds in soils, contributing to more effective environmental protection strategies (Werner, Garratt, & Pigott, 2012).
Neuroscience
In neuroscience, the study of ionotropic glutamate receptors, including NMDA receptors, is crucial for understanding synaptic function and the basis of several neurological diseases. This research provides insights into the biosynthetic pathways, transport mechanisms, and regulatory processes of NMDA receptors, highlighting potential therapeutic targets for psychiatric and neurological disorders (Horak, Petralia, Kaniaková, & Sans, 2014).
Biodegradation and Environmental Remediation
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater research shed light on microbial pathways capable of degrading ether oxygenates, including ETBE, under aerobic conditions. This knowledge is vital for developing strategies to remediate contaminated sites, ensuring environmental safety (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Biomedical Applications
Highly branched polymers based on poly(amino acids), including those derived from (S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid, have shown promise in various biomedical applications. These polymers are explored for their potential as drug delivery vehicles, highlighting their biocompatibility, biodegradability, and capacity to be metabolized. Such research underscores the compound's significance in advancing drug delivery technologies and improving therapeutic outcomes (Thompson & Scholz, 2021).
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(23)19-13(15(21)22)10-25-11-18-14(20)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBKUXHWPDGAQA-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCNC(=O)CC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSCNC(=O)CC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855778 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-S-[(2-phenylacetamido)methyl]-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid | |
CAS RN |
57084-73-8 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-S-[(2-phenylacetamido)methyl]-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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